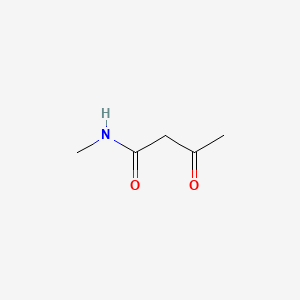

N-Methylacetoacetamide

Beschreibung

Significance of N-Methylacetoacetamide in Chemical Science Research

This compound (NMAA) is a pivotal intermediate in various sectors of the chemical industry, valued for its reactivity as a β-ketoamide. smolecule.com Its structural features, including a ketone and an amide functional group, allow it to participate in a range of chemical reactions, making it a valuable precursor in organic synthesis. smolecule.com

One of the most significant applications of NMAA is in the agrochemical sector, where it serves as a crucial building block for the synthesis of organophosphorus insecticides. jubilantingrevia.com Specifically, it is an intermediate in the manufacturing of monocrotophos (B1676717) and dicrotophos (B1670484), which have been used to control a wide array of agricultural pests. jubilantingrevia.com The synthesis of these potent insecticides relies on the chemical transformations of NMAA.

Beyond agriculture, this compound finds utility in the production of pigments. It functions as a coupling agent in pigment manufacturing, contributing to color stability and enhancing dye uptake in textiles. It is also employed in the curing of polyesters, where it facilitates the cross-linking of polymer chains, thereby improving the durability of the final material. jubilantingrevia.com In a laboratory setting, it is a reagent for the synthesis of more complex molecules, such as 10H-Phenothiazines, which have shown biological activity against enzymes involved in inflammatory diseases. chemicalbook.com

The compound's properties are summarized in the table below:

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molar Mass | 115.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | approx. -3 °C |

| Boiling Point | approx. 106 °C |

| IUPAC Name | N-methyl-3-oxobutanamide |

| CAS Number | 20306-75-6 |

| Data sourced from PubChem and other chemical databases. smolecule.comnih.gov |

Historical Context and Evolution of Research on this compound

The research trajectory of this compound is intrinsically linked to the development of the industries it serves. The organophosphate insecticide monocrotophos, for which NMAA is a key precursor, was first introduced in 1965. academicjournals.org This timeline suggests that the demand for and industrial-scale synthesis of NMAA likely ramped up in the mid-20th century to support the production of this and other similar agrochemicals.

Early research would have focused on establishing efficient synthesis routes for NMAA. Common methods that have been developed over time include the direct alkylation of acetoacetamide (B46550) with a methylating agent, the condensation reaction of acetylacetone (B45752) with methylamine (B109427), and the hydrolysis of methyl acetoacetate (B1235776) followed by treatment with methylamine. smolecule.com

The evolution of research on NMAA has also been driven by environmental science. With the widespread use of pesticides like monocrotophos, scientific investigation into their environmental fate and metabolic pathways became necessary. These studies identified this compound as a primary degradation product of monocrotophos in soil and biological systems. academicjournals.orgresearchgate.net This discovery shifted some of the research focus towards understanding the toxicology and biodegradation of NMAA itself as a metabolite of a major pesticide. inchem.org

Current Research Frontiers and Emerging Directions

Current research on this compound is multifaceted, spanning environmental remediation, medicinal chemistry, and advanced material science.

A significant area of contemporary research is the biodegradation of organophosphate pesticides, where NMAA plays a central role as a metabolite. academicjournals.org Scientists are investigating various microorganisms, such as Rhodococcus, Paracoccus, and Starkeya novella, for their ability to break down monocrotophos. academicjournals.orgnih.gov These studies often involve tracking the formation and subsequent degradation of NMAA to develop effective bioremediation strategies for contaminated soils and water. academicjournals.orgresearchgate.net For instance, the bacterium Starkeya novella has been shown to hydrolyze monocrotophos into this compound and dimethyl phosphate (B84403). nih.gov

In the field of medicinal chemistry, there is growing interest in this compound and its derivatives. smolecule.com Research has indicated that derivatives of NMAA may possess a range of biological activities, including potential antimicrobial, anti-inflammatory, and neuroprotective effects. smolecule.com While comprehensive studies on the direct biological effects of NMAA are still emerging, its derivatives are being explored in drug design and development. smolecule.comarchivepp.com For example, it is used in the synthesis of 10H-Phenothiazines, which are being investigated for their activity against enzymes implicated in inflammatory conditions. chemicalbook.com

Furthermore, the reactivity of this compound continues to be explored in organic synthesis. Researchers are studying its reactions with various nucleophiles and electrophiles to create novel compounds and are investigating its potential in forming complexes with transition metals for catalytic applications. smolecule.com Its reactions with sodium and potassium ions are also being studied using techniques like mass spectrometry. smolecule.com

The table below summarizes some of the key research findings on the biodegradation of monocrotophos, where this compound is a key metabolite.

| Microorganism | Key Findings on this compound (NMAA) |

| Rhodococcus phenolicus & Rhodococcus ruber | Degrade monocrotophos with the formation of NMAA as a major degradation product. academicjournals.org |

| Starkeya novella | Hydrolyzes monocrotophos to NMAA and dimethyl phosphate. nih.gov |

| Paracoccus sp. | NMAA identified as a key metabolite in the effective mineralization of monocrotophos. |

| Soil bacteria | Studies show this compound can be further mineralized to CO₂ and NH₃ through the formation of methylamine and acetoacetate. academicjournals.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)3-5(8)6-2/h3H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWLCPHWYPSRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040138 | |

| Record name | N-Methylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20306-75-6 | |

| Record name | N-Methylacetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20306-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020306756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-methyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE9P6V839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Studies Involving N Methylacetoacetamide

N-Methylacetoacetamide as a Key Precursor and Intermediate in Organic Synthesis

This compound is a recognized starting material for the synthesis of diverse chemical structures. chemicalbook.com Its utility is demonstrated in its application as a reagent for producing compounds with significant biological activities, such as 10H-Phenothiazines, which are investigated for their potential against enzymes involved in inflammatory diseases. chemicalbook.comusbio.net The compound's role as an intermediate is also established in the manufacturing of certain insecticides. chemicalbook.com

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing portions of all reactants, are highly valued in organic synthesis for their efficiency and atom economy. researchgate.netfrontiersin.org this compound has been successfully utilized as a key component in such reactions to generate complex molecular scaffolds. researchgate.net

A notable application of this compound in MCRs is the one-pot, four-component synthesis of substituted N-Methyl 5-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides. kazanmedjournal.rufedlab.rumedjrf.com This reaction efficiently constructs the hexahydroquinoline ring system. In a typical procedure, cyclohexane-1,3-dione (or a derivative like dimedone), a substituted aromatic aldehyde, and this compound are reacted in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net The reaction is often carried out under solvent-free conditions at elevated temperatures (150–160°C) for a short duration, highlighting its efficiency. researchgate.net The resulting hexahydroquinoline derivatives have been investigated for their biological activities. kazanmedjournal.rurjpbr.com

Table 1: Reactants in the Four-Component Synthesis of Substituted N-Methyl 5-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides

| Component | Role | Example Reactant |

| 1 | Active Methylene (B1212753) Compound | Cyclohexane-1,3-dione or Dimedone |

| 2 | Aldehyde | Substituted Benzaldehydes |

| 3 | β-Ketoamide | This compound |

| 4 | Ammonia (B1221849) Source | Ammonium Acetate |

Enamines are crucial intermediates in organic synthesis, and this compound can serve as a direct precursor for their formation. zenodo.orgrsc.org Research has demonstrated the synthesis of new substituted enamines from this compound. zenodo.orgresearchgate.net For instance, the reaction of this compound with a secondary amine like morpholine (B109124) leads to the formation of the corresponding enamine, β-(Morpholino)-N-methylcrotonamide. zenodo.org

Table 2: Example of Enamine Synthesis from this compound

| Starting Material | Reagent | Product (Enamine) |

| This compound | Morpholine | β-(Morpholino)-N-methylcrotonamide |

This compound functions as a starting material in the targeted synthesis of 1-Carbamoyl-2-oxopropyl acetate. chemicalbook.com This transformation is accomplished with the assistance of (diacetoxyiodo)benzene (B116549) (DIB), which acts as an oxidant in the reaction. chemicalbook.com

The phenothiazine (B1677639) core is a privileged scaffold in medicinal chemistry. This compound is utilized as a reagent in the synthesis of certain 10H-Phenothiazine derivatives. chemicalbook.comlookchem.com These compounds are of interest due to their biological activity against regulatory enzymes implicated in inflammatory processes. chemicalbook.comusbio.net

The synthetic utility of this compound extends to other classes of compounds. It is listed as an intermediate in the production of insecticides, such as monocrotophos (B1676717). chemicalbook.com Furthermore, it has been included in combinatorial libraries used to generate novel peptidomimetic compounds for drug discovery programs. google.comgoogleapis.com Another application involves its use as a precursor for a novel zirconium compound intended for the metal-organic chemical vapor deposition (MOCVD) of zirconium dioxide thin films. google.com

Multicomponent Reaction Strategies Utilizing this compound

Formation and Isolation of this compound as a Reaction Product

This compound is not only a starting material but also a resulting product in several important chemical processes. Its formation is often a key step in degradation pathways or a specific, targeted hydrolysis reaction.

One of the most notable examples of this compound formation is through the hydrolysis of the organophosphorus insecticide, Monocrotophos. smolecule.comnih.gov This degradation can occur under alkaline conditions. The process involves the cleavage of the phosphate-crotonamide bond within the Monocrotophos molecule. smolecule.com This reaction is specific enough that it is used as a basis for the detection of Monocrotophos in biological materials. nih.gov Following alkaline hydrolysis, the resulting this compound can be reacted with a diazotized chromogenic agent, such as sulphanilic acid or sulphanilamide, to produce a distinctly colored compound, allowing for its identification via thin-layer chromatography. nih.gov

In addition to chemical hydrolysis, microbial degradation has also been shown to yield this compound. Research has demonstrated that the bacterium Starkeya novella can degrade Monocrotophos, with this compound being identified as a byproduct of this biological process. smolecule.com

The formation of this compound is also a key step in certain synthetic routes where it is generated in situ. A common and efficient industrial method for producing this compound involves the reaction of diketene (B1670635) with an aqueous solution of methylamine (B109427) at low temperatures. echemi.com This reaction is exothermic and requires careful temperature control to achieve a high yield. echemi.com

The table below details the parameters for this synthetic method.

Table 1: Synthesis of this compound from Diketene and Methylamine

| Reactant 1 | Reactant 2 | Reaction Conditions | Duration | Product Content | Yield |

| Diketene (>95%) | 40% Methylamine (aqueous solution) | Cooled to 0°C, temperature maintained below 20°C during addition | ~3 hours for addition, plus 30 mins incubation | ~65% | >96% |

| Data sourced from ECHEMI. echemi.com |

This compound's role as a reaction product is pivotal in both analytical and biological contexts. The table below summarizes instances of its formation.

Table 2: Formation of this compound as a Reaction Product

| Parent Compound | Reaction Type | Context/Reagents | Reference |

| Monocrotophos | Alkaline Hydrolysis | Detection in biological samples | nih.gov |

| Monocrotophos | Microbial Degradation | Byproduct from degradation by Starkeya novella | smolecule.com |

| Diketene | Amidation | Industrial synthesis with Methylamine | echemi.com |

In derivatization studies for analytical purposes, such as the detection of formaldehyde, this compound has been investigated as a reagent in the Hantzsch reaction, a multicomponent reaction that yields a fluorescent dihydropyridine (B1217469) derivative. semanticscholar.orgscribd.com

Chemical Reactivity and Mechanistic Investigations of N Methylacetoacetamide

Reaction Pathways and Transformation Mechanisms

The reactivity of N-Methylacetoacetamide is characterized by the interplay of its functional groups, leading to various reaction pathways, including condensation, cyclization, and substitution reactions. smolecule.comfedlab.ruresearchgate.net

This compound exhibits both nucleophilic and electrophilic properties. rsc.org

Nucleophilic Character: The presence of the enol form, stabilized by intramolecular hydrogen bonding, allows the α-carbon (the carbon between the two carbonyl groups) to act as a nucleophile. akjournals.com This nucleophilicity is central to its participation in condensation reactions, such as the Knorr pyrrole (B145914) synthesis. The enolate, formed under basic conditions, readily attacks electrophilic centers.

Electrophilic Character: The carbonyl carbon of the ketone group is electrophilic and susceptible to attack by nucleophiles. smolecule.comgacariyalur.ac.in This reactivity is typical of ketones and allows for reactions with various nucleophiles, including amines and organometallic reagents. smolecule.comquora.com

A study on the reactivity of various C-nucleophiles towards cysteine sulfenic acid demonstrated that this compound exhibits notable nucleophilic reactivity. The observed reaction rate constant (kobs) for this compound was 0.4 min⁻¹. This reactivity is influenced by the keto-enol tautomerism and the stability of the resulting carbanion. rsc.org

Resonance and Electron-Donating Effects: The lone pair of electrons on the nitrogen atom can be delocalized into the adjacent carbonyl group through resonance. This resonance stabilization reduces the electrophilicity of the amide carbonyl carbon compared to the ketone carbonyl carbon. solubilityofthings.com The methyl group on the nitrogen atom has an electron-donating effect, which can increase the basicity of the nitrogen atom. fiveable.me

Steric Hindrance: The methyl group attached to the nitrogen can introduce steric hindrance, potentially affecting the accessibility of the adjacent carbonyl carbon to incoming nucleophiles. fiveable.me

Modulation of Nucleophilicity: The nature of the substituents on the amide nitrogen can fine-tune the nucleophilicity of the α-carbon. For instance, replacing the methyl group with a phenyl group in N-phenylacetoacetamide increases the observed reaction rate constant to 1.5 min⁻¹ in reactions with dipeptide-SOH 2. rsc.org Conversely, bulkier substituents, as seen in N,N-diethylacetoacetamide, can lead to a decrease in reactivity. rsc.org This highlights a delicate balance between the electronic effects of the amide group and the stability of the carbanion intermediate. rsc.org

The stability of amides is a key factor in their reactivity. They are generally less reactive than other carbonyl compounds like esters due to resonance stabilization. solubilityofthings.comdiplomatacomercial.com However, they can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. solubilityofthings.comdiplomatacomercial.com

The stereochemical outcomes of reactions involving this compound are crucial, particularly in the synthesis of chiral molecules. While specific studies focusing solely on the stereochemistry of NMAA reactions are not extensively detailed in the provided results, general principles of stereochemistry in related systems can be applied.

Reactions at the α-carbon can lead to the formation of a new stereocenter. The stereoselectivity of such reactions would depend on several factors:

Nature of the Substrate and Reagents: The use of chiral auxiliaries, catalysts, or reagents can induce facial selectivity in the approach of the electrophile to the enolate.

Reaction Conditions: Temperature and solvent can influence the transition state geometry and, consequently, the stereochemical outcome.

For instance, in cyclization reactions, the stereochemistry of the newly formed rings will be determined by the conformation of the acyclic precursor and the mechanism of the cyclization. beilstein-journals.org

Catalysis in Reactions Involving this compound

Catalysis plays a significant role in enhancing the efficiency and selectivity of reactions involving this compound.

Acid and Base Catalysis: Hydrolysis of this compound is subject to both acid and base catalysis. Condensation reactions, such as those with aldehydes, can be catalyzed by bases, which facilitate the formation of the enolate nucleophile. numberanalytics.com Sodium acetate (B1210297) and sodium methoxide (B1231860) have been used to catalyze reactions of this compound. kazanmedjournal.ru

Metal Catalysis: Metal catalysts are employed in various transformations. For example, the synthesis of N-methyl-N-(3-thienyl)acetamide from N-methylacetamide involves a CuI catalyst. smolecule.com this compound can also act as a ligand in the formation of metal complexes, such as with zirconium(IV). smolecule.com These complexes may have applications in catalysis. The halogenation of benzene, a different reaction but illustrative of relevant catalysts, uses aluminum chloride or iron(III) halides. chemguide.co.uk

Phase Transfer Catalysis: The chlorination of this compound to produce α-chloro-N-methylacetoacetamide can be performed using a phase transfer catalyst. google.com

A one-pot, four-component, solvent-free reaction of this compound with dimedone, an aromatic aldehyde, and ammonium (B1175870) acetate demonstrates an efficient, catalyzed synthesis of substituted N-methyl 5-oxo-hexahydroquinoline-4-carboxylates. fedlab.ru

Applications of N Methylacetoacetamide in Specialized Chemical Fields

Role in Pharmaceutical Synthesis and Medicinal Chemistry

N-Methylacetoacetamide is a significant precursor in the synthesis of various pharmaceutical compounds and molecules with therapeutic potential.

Intermediate for Analgin (CAS 5907-38-0) Production

This compound plays a key role as an intermediate in the production of the analgesic and antipyretic drug, Analgin (also known as Metamizole (B1201355) or Dipyrone). chembk.com The synthesis pathway involves using this compound to prepare 1,3,5-pyrazolone, a core heterocyclic structure that is a precursor to Analgin. chembk.com A newer synthesis method involves the direct condensation of 4-aminoantipyrine (B1666024) (AA), paraformaldehyde, and sodium hydrosulfite to form 4-N-demethylanalgin, which is then methylated to produce Analgin. patsnap.comgoogle.com

Precursor for Compounds with Biological Activity

The reactivity of this compound makes it a valuable starting material for synthesizing a variety of heterocyclic compounds that have demonstrated a range of biological activities. chemicalbook.comsmolecule.com

Anti-inflammatory Activity: this compound is used as a reagent in the synthesis of 10H-Phenothiazines, which are investigated for their activity against enzymes involved in inflammatory diseases. chemicalbook.com The self-condensation of N-alkylacetoacetamides can yield 2- and 4-pyridones, and their hydrogenated derivatives, piperidones, have been reported to exhibit anti-inflammatory properties. datapdf.com Derivatives of this compound are also being explored for their potential to treat inflammatory dermatological diseases. google.com

Antimicrobial Activity: Research has shown that derivatives of this compound possess potential as antimicrobial agents. smolecule.com For instance, synthetic N-methyl-4-piperidone-derived monoketone curcuminoids, which use a similar structural motif, have been evaluated for their antibacterial activity against various cariogenic bacteria, including several Streptococcus species. mdpi.com

Antinociceptive Activity: A one-pot, four-component reaction using this compound, dimedone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) has been used to synthesize new N-methyl 1,4,5,6,7,8-hexahydroquinoline-3-carboxamides. cardiosomatics.ru Studies on these resulting compounds have demonstrated antinociceptive (pain-relieving) activity that is greater than that of metamizole sodium (Analgin). cardiosomatics.ru

Table 1: Biological Activities of this compound Derivatives

| Biological Activity | Derivative Class | Research Finding |

|---|---|---|

| Anti-inflammatory | 10H-Phenothiazines | Active against regulatory enzymes in inflammatory diseases. chemicalbook.com |

| Pyridones/Piperidones | Exhibit anti-inflammatory, antipyretic, and analgesic properties. datapdf.com | |

| Antimicrobial | N-methyl-4-piperidone-derived monoketone curcuminoids | Showed moderate activity against several strains of cariogenic bacteria. mdpi.com |

| Antinociceptive | N-methyl hexahydroquinoline-3-carboxamides | Demonstrated antinociceptive activity greater than Analgin. cardiosomatics.ru |

Applications in Agrochemical Development

This compound is a pivotal intermediate in the manufacturing of certain agrochemicals, particularly insecticides. smolecule.com

Intermediate in Organophosphate Insecticide Synthesis (e.g., Monocrotophos)

This compound is an essential intermediate for the synthesis of the organophosphate insecticide Monocrotophos (B1676717). chembk.comchemicalbook.com The production process involves the chlorination of this compound to yield α-chloroacetyl methylamine (B109427), which is a direct precursor in the manufacturing of Monocrotophos. chembk.com

Furthermore, this compound is a significant metabolite formed during the biodegradation of Monocrotophos in the environment. researchgate.net Studies have shown that various microorganisms can hydrolyze Monocrotophos, breaking the phosphate-vinyl linkage to produce this compound and dimethyl phosphate (B84403). gezondheidsraad.nloup.com This degradation pathway is a key aspect of the environmental fate of this insecticide. researchgate.net

Table 2: Agrochemical Applications of this compound

| Application | Agrochemical | Role of this compound |

|---|---|---|

| Synthesis Intermediate | Monocrotophos | Key starting material for production. chembk.comchemicalbook.com |

| Synthesis Intermediate | Dicrotophos (B1670484) | Serves as an important intermediate. |

| Biodegradation Product | Monocrotophos | Major metabolite formed during microbial degradation. researchgate.netgezondheidsraad.nl |

Potential in Polymer Chemistry and Material Science

The functional groups of this compound allow it to be incorporated into polymer structures and used in material science applications. smolecule.comsigmaaldrich.com It is recognized as a building block in the fields of material science and chemical research. cymitquimica.com

Table 3: Applications of this compound in Polymer and Material Science

| Application Area | Specific Use | Outcome |

|---|---|---|

| Polyester Curing | Cross-linking agent | Enhances durability and performance of polyester. |

| Phenolic Polymers | Monomer/Reactant | Preparation of amide-modified phenolic polymers. rsc.org |

| Polymer Films | Precursor | Synthesis of acetoacetamide-based polymers for creating flexible films. google.com |

Contributions to Dye Chemistry Research

In the field of dye chemistry, this compound serves as a valuable component in the synthesis of pigments. It is utilized as a coupling agent in the manufacturing process for various pigments. The development of novel reactive dyes is an ongoing area of research, with a focus on creating dyes with excellent fixation and fastness properties. cerradopub.com.br The chemistry of reactive dyes involves a chromophore responsible for color and a reactive group that covalently bonds with the substrate, and compounds like this compound can be integral to forming these complex structures. cerradopub.com.brresearchgate.net

Environmental Chemistry and Biotransformation Pathways of N Methylacetoacetamide

Occurrence as a Metabolite in Environmental Degradation Processes

N-Methylacetoacetamide is not typically released directly into the environment in large quantities. Instead, its presence is primarily the result of the breakdown of other chemical substances, most notably organophosphorus insecticides.

The organophosphate insecticide Monocrotophos (B1676717) has been extensively used in agriculture to control a wide range of pests. Due to its chemical structure, Monocrotophos is susceptible to environmental degradation, leading to the formation of several breakdown products, with this compound being a key metabolite. The primary degradation pathway of Monocrotophos often involves the hydrolysis of the phosphate (B84403) ester bond, which results in the formation of this compound and dimethyl phosphate. This transformation can be mediated by both microbial and chemical processes in soil and water. The detection of this compound in environmental samples is, therefore, a strong indicator of the historical or ongoing degradation of Monocrotophos.

Microbial Biodegradation Pathways and Mechanisms

The persistence of this compound in the environment is largely determined by the ability of microorganisms to utilize it as a source of carbon and nitrogen. Several bacterial strains have been identified that play a significant role in the breakdown of this compound.

A number of bacterial species have demonstrated the ability to degrade Monocrotophos and its metabolites, including this compound. Strains of Rhodococcus phenolicus and Rhodococcus ruber have been shown to mediate the degradation of Monocrotophos, with a corresponding increase in the concentration of this compound observed during this process. This indicates their role in the initial breakdown of the parent pesticide to form NMAA.

Similarly, soil bacteria such as Bacillus megaterium and Arthrobacter atrocyaneus have been found to tolerate and degrade high concentrations of Monocrotophos. Research has shown that these bacteria can further break down the intermediate metabolites of Monocrotophos. For instance, Bacillus subtilis, a close relative of Bacillus megaterium, has been reported to degrade this compound into methylamine (B109427) and carbon dioxide.

The bacterial strain Sphingobium sp. YW16, isolated from paddy soil, can hydrolyze Monocrotophos to produce dimethylphosphate and this compound. Interestingly, while this strain can utilize dimethylphosphate as a carbon source, it is unable to use this compound for its growth, highlighting the metabolic specificity among different microbial species.

The following table summarizes the role of these specific bacterial strains in the context of this compound's environmental fate.

| Bacterial Strain | Role in this compound Biotransformation | Key Findings |

|---|---|---|

| Rhodococcus phenolicus | Degradation of Monocrotophos, leading to the formation of this compound. | Demonstrates the initial step in the environmental appearance of NMAA. |

| Rhodococcus ruber | Degradation of Monocrotophos, with concurrent formation of this compound. | Contributes to the generation of NMAA from the parent pesticide. |

| Sphingobium sp. YW16 | Hydrolyzes Monocrotophos to this compound but does not further degrade it. | Highlights the specificity of microbial metabolic pathways. |

| Bacillus megaterium | Degrades Monocrotophos and its metabolites. Further degradation of NMAA is likely. | Capable of breaking down the parent compound and its byproducts. |

| Arthrobacter sp. | Involved in the degradation of Monocrotophos, leading to this compound. | Contributes to the formation of NMAA in the environment. |

| Arthrobacter atrocyaneus | Degrades Monocrotophos and can further metabolize its breakdown products. | Plays a role in both the formation and potential subsequent degradation of NMAA. |

The complete biodegradation of this compound, known as mineralization, results in the conversion of the organic compound into simple inorganic molecules such as carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and water. The microbial degradation of Monocrotophos by strains like Arthrobacter atrocyaneus and Bacillus megaterium has been shown to lead to the formation of CO₂, ammonia, and phosphates.

The proposed pathway for the further degradation of this compound involves its breakdown into smaller organic molecules. For instance, degradation by Bacillus megaterium can yield acetic acid, while Arthrobacter atrocyaneus can produce valeric acid. Another key intermediate in the breakdown of this compound is methylamine, which can be further utilized by microorganisms as a source of nitrogen and carbon. Ultimately, these intermediate organic acids and amines are channeled into the central metabolic pathways of the microorganisms, such as the glycolytic pathway, and are completely oxidized to CO₂. The nitrogen from the amide group is released as ammonia.

The following table outlines the key terminal and intermediate products of this compound mineralization.

| Product | Type | Significance in the Pathway |

|---|---|---|

| Carbon Dioxide (CO₂) | Terminal Product | Represents the complete oxidation of the carbon backbone of NMAA. |

| Ammonia (NH₃) | Terminal Product | Results from the release of nitrogen from the amide group. |

| Methylamine | Intermediate Product | A key intermediate that can be further metabolized by microorganisms. |

| Acetic Acid | Intermediate Product | Formed during the degradation by some bacterial strains like Bacillus megaterium. |

| Valeric Acid | Intermediate Product | An intermediate product observed in the degradation by Arthrobacter atrocyaneus. |

Abiotic Transformation Processes in Environmental Compartments

In addition to microbial activity, this compound can be transformed in the environment through abiotic processes, primarily hydrolysis and photolysis.

Hydrolysis: this compound, as an N-substituted amide, can undergo hydrolysis in aqueous environments. This reaction involves the cleavage of the amide bond by water, leading to the formation of acetic acid and methylamine. The rate of hydrolysis is dependent on factors such as pH and temperature. In general, amide hydrolysis is a slow process under neutral environmental conditions but can be accelerated in the presence of acids or bases.

Photolysis: Photolysis, or the breakdown of a compound by light, is another potential abiotic degradation pathway. While specific studies on the photolysis of this compound are not extensively available, related compounds with similar functional groups can undergo photodegradation. The extent of photolysis would depend on the absorption of light by the molecule and the presence of photosensitizing agents in the environment. Further research is needed to fully elucidate the significance of photolysis in the environmental fate of this compound.

Environmental Fate Modeling and Prediction of this compound

The prediction of a chemical's behavior in the environment is a critical component of modern environmental chemistry and risk assessment. For this compound, where extensive experimental data on its environmental fate may be limited, computational models provide essential insights into its likely distribution, persistence, and biotransformation pathways across various environmental compartments. These models, ranging from Quantitative Structure-Activity Relationships (QSARs) to complex multimedia fate models, utilize the physicochemical properties of the molecule to forecast its environmental behavior.

Environmental fate models are mathematical tools designed to simulate the movement and transformation of chemicals in the environment. researchgate.net These models are built on the principle that a chemical's fate is governed by a combination of its intrinsic properties and the characteristics of the surrounding environmental media. epa.gov For this compound, this involves predicting its partitioning between air, water, soil, and biota, as well as its degradation rates through biotic and abiotic processes.

A primary suite of tools used for such predictions is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). episuite.devepa.gov This software package integrates a series of models to estimate key environmental fate parameters that are crucial for understanding the potential environmental impact of a chemical like this compound. epa.govresearchgate.net

Key predicted environmental fate parameters for this compound, largely derived from EPI Suite™-based models, are summarized below. These values are screening-level predictions and should be used to prioritize further investigation rather than as definitive measures. episuite.dev

Predicted Environmental Partitioning and Persistence

Modeling helps to estimate how this compound will be distributed among different environmental compartments such as air, water, soil, and sediment. This is often achieved using fugacity models, which predict chemical partitioning based on the tendency of a substance to escape from a particular phase. ulisboa.pt The Level III multimedia fugacity model within EPI Suite™, for instance, predicts the steady-state distribution of a chemical in a model "environment". episuite.devepa.gov

The following table presents key predicted values that inform the environmental fate profile of this compound.

| Environmental Fate Parameter | Predicted Value | Unit | Significance in Environmental Fate |

|---|---|---|---|

| Biodegradation Half-Life | 4.57 | days | Indicates the time required for 50% of the compound to be broken down by microorganisms. A shorter half-life suggests lower persistence in the environment. epa.gov |

| Bioconcentration Factor (BCF) | 1.00 | L/kg | Predicts the potential for the chemical to accumulate in aquatic organisms from the surrounding water. A low BCF suggests a low potential for bioaccumulation. epa.gov |

| Soil Adsorption Coefficient (Koc) | 9.77 | L/kg | Estimates the tendency of the chemical to bind to organic carbon in soil and sediment. A low Koc value indicates high mobility in soil and a potential to leach into groundwater. epa.gov |

| Atmospheric Hydroxylation Rate | 3.89e-12 | cm³/molecule·sec | Represents the rate of degradation in the atmosphere via reaction with hydroxyl radicals. This value is used to calculate the atmospheric half-life, indicating its persistence in the air. epa.gov |

Modeling of Specific Biotransformation Pathways

Beyond general persistence, models can predict the likelihood of specific transformation processes.

Biodegradation: The BIOWIN™ model within EPI Suite™ predicts the probability of rapid aerobic and anaerobic biodegradation. epa.gov For this compound, the model predicts a ready biodegradability value of 1.00 (Binary 0/1), suggesting it is likely to be readily biodegradable in the environment. epa.gov

Hydrolysis: The HYDROWIN™ program can estimate the rate of abiotic hydrolysis at different pH values. Given its amide structure, this compound is susceptible to hydrolysis, although prediction models provide specific half-life estimates under various environmental conditions.

Atmospheric Oxidation: The AOPWIN™ model estimates the rate of reaction with atmospheric oxidants, primarily hydroxyl radicals. episuite.dev The predicted atmospheric hydroxylation rate of 3.89e-12 cm³/molecule-sec for this compound suggests it is susceptible to degradation in the atmosphere. epa.gov

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are fundamental to predicting the environmental fate of chemicals for which limited empirical data exist. ecetoc.org These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific endpoint, such as toxicity or biodegradation rate. nih.govresearchgate.net The predictions for this compound's bioconcentration factor, soil adsorption coefficient, and biodegradation rates are typically generated using QSAR methodologies embedded within software like EPI Suite™. epa.gov For example, the KOCWIN™ model uses the molecular connectivity index and the octanol-water partition coefficient (Kow) to estimate the soil adsorption coefficient. epa.gov Similarly, the EPA's CompTox Chemicals Dashboard also provides predictions from Quantitative Structure-Use Relationship (QSUR) models, which can forecast the likely functional uses of a chemical based on its structure, providing clues to its potential release pathways into the environment. epa.gov

The following table details the predicted distribution of this compound in a model environment based on a Level III fugacity model simulation.

| Environmental Compartment | Predicted Mass Distribution (%) | Primary Input/Output Processes |

|---|---|---|

| Air | Low | Input via volatilization; Output via atmospheric oxidation and deposition. |

| Water | High | Primary receiving compartment; Output via biodegradation, hydrolysis, and volatilization. |

| Soil | Moderate | Input via deposition and direct application; Output via biodegradation and leaching (due to low Koc). |

| Sediment | Low | Input via deposition from water column; Output via biodegradation. |

Advanced Analytical Methodologies for N Methylacetoacetamide Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, providing fundamental information about molecular structure, functional groups, and the electronic environment of atoms.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-Methylacetoacetamide is characterized by absorption bands corresponding to its secondary amide and ketone functionalities. The presence of a sharp absorption peak for the N-H stretch, typically in the range of 3300-3500 cm⁻¹, is indicative of the secondary amide.

Two distinct and strong carbonyl (C=O) stretching bands are the most prominent features of the spectrum. The ketone C=O stretch appears around 1715 cm⁻¹, while the amide C=O stretch (Amide I band) is observed at a lower wavenumber, typically between 1650-1680 cm⁻¹. Another key indicator for the secondary amide is the Amide II band, which arises from N-H bending and C-N stretching, and appears around 1550 cm⁻¹. While detailed experimental spectra are available in databases, the characteristic absorption ranges are summarized below nih.gov.

Table 1: Characteristic Infrared Absorption Bands for this compound This table is generated based on established frequency ranges for the specified functional groups.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Ketone) | Stretch | ~1715 |

| C=O (Amide I) | Stretch | 1650 - 1680 |

| N-H (Amide II) | Bend | ~1550 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different types of protons in the molecule.

A singlet integrating to three protons for the acetyl methyl group (CH₃-C=O).

A singlet integrating to two protons for the methylene (B1212753) group (-C(=O)-CH₂-C(=O)-).

A doublet integrating to three protons for the N-methyl group (CH₃-NH-), with the splitting caused by coupling to the adjacent N-H proton.

A broad signal, typically a quartet or broad singlet, for the amide proton (N-H), which can exchange with solvent protons.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to each of the five carbon atoms in its unique chemical environment. Experimental ¹³C NMR spectral data for this compound has been recorded nih.gov.

Table 2: Predicted ¹H and ¹³C NMR Signals for this compound This table is generated based on the chemical structure and standard chemical shift principles.

| ¹H NMR | ||

|---|---|---|

| Proton Group | Predicted Multiplicity | Integration |

| Acetyl CH₃ | Singlet | 3H |

| Methylene CH₂ | Singlet | 2H |

| N-Methyl CH₃ | Doublet | 3H |

| Amide NH | Broad Singlet / Quartet | 1H |

| ¹³C NMR | ||

| Carbon Group | Number of Signals | |

| Ketone C=O | 5 | |

| Amide C=O | ||

| Methylene CH₂ | ||

| Acetyl CH₃ | ||

| N-Methyl CH₃ |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for both separation and quantification. A common approach would involve reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. This technique allows for the efficient separation of this compound from starting materials, byproducts, or metabolites in a given sample.

Gas Chromatography (GC) can also be employed, particularly for purity assessment and trace analysis. Due to the polarity and potential for thermal degradation of the amide group, derivatization may sometimes be required to convert the analyte into a more volatile and thermally stable form prior to injection into the GC system.

Mass Spectrometry for Metabolite Identification and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex biological matrices.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In these experiments, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule.

MS/MS data for this compound has been acquired using Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules. Fragmentation data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary structural information nih.gov.

Table 3: ESI-QTOF MS/MS Fragmentation Data for this compound Data sourced from PubChem CID 88483. nih.gov

| Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) | ||

|---|---|---|---|

| Precursor m/z: 116.0706 | Precursor m/z: 114.0561 | ||

| Fragment m/z | Relative Intensity | Fragment m/z | Relative Intensity |

| 43.0178 | 999 | 41.0033 | 999 |

| 58.0287 | 177 | 57.0346 | 293 |

| 70.0651 | 42 | 65.9985 | 102 |

| 56.0495 | 23 | 39.0240 | 71 |

| 32.0495 | 22 | 40.0193 | 64 |

Emerging Analytical Techniques in Chemical Research

The field of analytical chemistry is continuously evolving, with new techniques offering greater sensitivity, resolution, and speed. For research involving this compound, several emerging techniques are particularly relevant.

Ultra-Performance Liquid Chromatography (UPLC): This technique uses smaller stationary phase particles than traditional HPLC, resulting in significantly faster analysis times and improved resolution, which is beneficial for high-throughput screening or complex mixture analysis.

Hyphenated Techniques: The coupling of multiple analytical instruments, or "hyphenation," provides more comprehensive information from a single analysis.

LC-MS/MS: This is a mature but constantly improving technique that is the gold standard for quantifying compounds in biological fluids and identifying metabolites.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful combination allows for the direct acquisition of NMR spectra for compounds as they are separated by HPLC, enabling unambiguous structure determination of impurities or metabolites without the need for offline isolation.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are increasingly used in metabolic and environmental studies. Their high mass accuracy and resolution enable confident identification of unknown compounds and facilitate non-target screening for potential transformation products of this compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry, making it particularly useful for the analysis of small, charged, or highly polar molecules.

These advanced methods are pivotal in pushing the boundaries of chemical research, enabling a more detailed and accurate understanding of the properties and behavior of compounds like this compound.

Theoretical and Computational Chemistry Studies of N Methylacetoacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which a wealth of information about stability, reactivity, and spectroscopic properties can be derived. For N-Methylacetoacetamide, such calculations would be invaluable in understanding the interplay between its ketone and amide functionalities.

Key areas of investigation would include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Furthermore, quantum chemical calculations can generate electron density maps and electrostatic potential surfaces. These would visualize the electron distribution within the this compound molecule, highlighting regions of high and low electron density. Such information is critical for predicting sites of reactivity and understanding intermolecular interactions, such as hydrogen bonding.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry due to its favorable balance of computational cost and accuracy. DFT calculations are well-suited to investigate the properties of organic molecules like this compound. In principle, DFT could be used to model a range of properties for this compound. nih.gov

One of the primary applications of DFT would be to determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. DFT is also proficient at calculating vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model and aid in spectral assignments.

DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, could be calculated to provide a quantitative measure of local reactivity. nih.gov These descriptors help in identifying the specific atoms within the molecule that are most likely to participate in different types of chemical reactions. For this compound, this would allow for a detailed comparison of the reactivity of the carbonyl carbons, the acidic methylene (B1212753) protons, and the amide nitrogen. While direct DFT studies on this compound are sparse, research on other acetamide (B32628) derivatives demonstrates the utility of DFT in elucidating local molecular properties and predicting intermolecular interactions, for instance, in the context of drug design. nih.govresearchgate.net

| Property | Predicted Significance for this compound |

| Optimized Geometry | Provides foundational data on bond lengths and angles. |

| Vibrational Frequencies | Allows for comparison with experimental IR and Raman spectra. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electrostatic Potential | Maps regions of positive and negative charge, predicting interaction sites. |

| Reactivity Descriptors | Quantifies the reactivity of specific atoms within the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The molecule possesses several rotatable bonds, leading to the possibility of multiple stable conformers. MD simulations can sample these different conformations and determine their relative populations at a given temperature, providing a more realistic representation of the molecule's structure in a bulk phase or in solution.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules. By simulating the compound in a box of water or other solvents, it is possible to analyze the structure and dynamics of the solvation shell. This includes quantifying hydrogen bonding interactions between the amide and ketone groups of this compound and the surrounding solvent molecules, which is crucial for understanding its solubility and reactivity in different environments.

Prediction of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, including the identification of high-energy transition states and stable intermediates.

Computational methods can also be used to investigate the mechanisms of reactions where this compound is a reactant or a product. For instance, it is a known degradation product of the organophosphorus insecticide monocrotophos (B1676717). ijarmt.comjabonline.in Theoretical studies could model the enzymatic or hydrolytic pathways of monocrotophos degradation to better understand the formation of this compound in the environment. researchgate.netresearchgate.net Similarly, in synthetic chemistry where this compound is used as a building block, computational studies can help to rationalize observed product distributions and to predict the feasibility of proposed reaction pathways. nih.gov

| Reaction Type | Computational Investigation |

| Keto-Enol Tautomerism | Calculation of tautomer energies and transition state for interconversion. |

| Hydrolysis | Modeling the reaction pathway for the breakdown of the amide bond. |

| Environmental Degradation | Simulating the formation of this compound from precursors like monocrotophos. |

| Synthetic Reactions | Predicting reaction outcomes and elucidating mechanisms where it is a reactant. |

In Silico Screening and Design of this compound Derivatives

In silico screening and computational design are powerful tools in modern drug discovery and materials science. These methods use computational models to predict the properties of novel molecules, allowing for the rapid screening of large virtual libraries and the rational design of compounds with desired characteristics.

While there is no specific evidence of this compound itself being the focus of large-scale in silico screening efforts, its β-keto amide scaffold is a common feature in many biologically active molecules. Computational studies on related β-keto esters and amides have been used to design compounds with antibacterial activity by targeting processes like quorum sensing. nih.gov

The general approach would involve creating a virtual library of this compound derivatives by systematically modifying its structure. These derivatives could then be computationally screened for properties such as binding affinity to a specific biological target, or for desirable physicochemical properties like solubility and membrane permeability. For example, if a particular enzyme was identified as a target, molecular docking simulations could be used to predict how well different derivatives fit into the enzyme's active site and to estimate their binding energies. This would allow for the prioritization of the most promising candidates for synthesis and experimental testing.

Toxicological Mechanisms and Metabolic Fate of N Methylacetoacetamide

Mechanistic Basis of Biological Interactions

Cellular and Molecular Targets of N-Methylacetoacetamide and its Metabolites

This compound (NMAA) is an organic compound characterized by an amide functional group and a ketone moiety. cymitquimica.com Its biological interactions are primarily understood in the context of its role as a metabolite of more complex xenobiotics. The specific cellular and molecular targets of NMAA itself are not extensively documented in dedicated studies. However, based on its chemical structure, potential interactions can be inferred. The presence of a ketone and an amide group makes it a candidate for interaction with various enzymes. As a fatty amide, its biological activities are of interest to medicinal chemistry. cymitquimica.comnih.gov

The primary toxicological concern often lies with the parent compounds from which NMAA is derived, such as the organophosphate insecticides monocrotophos (B1676717) and dicrotophos (B1670484), which are known inhibitors of acetylcholinesterase. nih.gov NMAA is a breakdown product in the metabolic cascade of these pesticides. inchem.org Therefore, its toxicological relevance is intrinsically linked to the metabolism of these primary toxicants. The biological activity of NMAA and its own subsequent metabolites would depend on their ability to interact with cellular macromolecules like proteins and nucleic acids, though specific high-affinity targets remain to be fully elucidated.

Role of Biotransformation and Detoxication Pathways

Biotransformation is the process by which living organisms modify chemical compounds, which typically occurs in the liver through a series of enzymatic reactions. nih.gov These pathways are crucial for detoxifying xenobiotics, converting lipophilic substances into more polar, water-soluble metabolites that can be easily excreted. nih.gov The biotransformation of this compound and its precursors is governed by these established detoxification mechanisms, which are generally categorized into Phase I and Phase II reactions. nih.govnih.gov

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups like hydroxyl (-OH) or amine (-NH2). nih.gov The cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, plays a central role in this phase. nih.govnih.gov For NMAA, a potential Phase I reaction is the reduction of its ketone group to a secondary alcohol, forming 3-hydroxy-N-methyl butyramide. inchem.org

Phase II Metabolism: In this phase, the modified compounds from Phase I, or the parent compound itself if it has a suitable functional group, are conjugated with endogenous molecules. nih.gov This process, including reactions like glucuronidation, sulfation, and acetylation, further increases the water solubility and facilitates the elimination of the xenobiotic. nih.gov The hydroxylated metabolite of NMAA, for instance, could undergo glucuronidation.

The efficiency of these pathways can determine the toxic potential of a xenobiotic. Slow or saturated detoxification pathways can lead to the accumulation of the parent compound or its reactive metabolites, potentially leading to cellular damage.

Metabolic Pathways of this compound in Biological Systems

Formation of this compound as a Metabolite of Xenobiotics (e.g., Dicrotophos, Monocrotophos)

This compound is a recognized metabolite of certain organophosphate pesticides. inchem.org Its formation is a step in the biodegradation pathway of these complex chemicals in various biological systems, including plants and animals.

The insecticide monocrotophos, an N-methyl amide, has been shown to degrade into several smaller compounds. inchem.org Studies using ¹⁴C-labelled monocrotophos on plants like maize, cabbage, and apples identified this compound as one of the breakdown products. inchem.org Monocrotophos itself is also a minor metabolite of dicrotophos, its N,N-dimethyl analogue. inchem.org The metabolic conversion from dicrotophos to monocrotophos involves N-demethylation. The subsequent breakdown of monocrotophos can lead to the formation of NMAA. inchem.org A typical technical formulation of monocrotophos has also been found to contain this compound as an impurity. inchem.org

| Parent Xenobiotic | Key Metabolic Step | Resulting Metabolite | Reference |

|---|---|---|---|

| Dicrotophos | Oxidative N-demethylation | Monocrotophos | inchem.org |

| Monocrotophos | Hydrolysis and rearrangement | This compound | inchem.org |

Subsequent Metabolic Transformations of this compound

Once formed, this compound is subject to further metabolic transformations, consistent with the body's detoxification strategies. The goal of these subsequent reactions is to create even more hydrophilic compounds for efficient elimination. Based on its chemical structure, two primary pathways are plausible:

Reduction of the Ketone Group: The ketone functional group in NMAA can be reduced to a secondary alcohol. This reaction would convert this compound into 3-hydroxy-N-methyl butyramide. This very metabolite has been detected alongside NMAA in plant studies on monocrotophos metabolism, suggesting it is a likely subsequent transformation product. inchem.org

Hydrolysis of the Amide Bond: The amide linkage in NMAA can be cleaved by amidase enzymes, a type of hydrolase. This would break the molecule into methylamine (B109427) and acetoacetic acid. Acetoacetic acid is a naturally occurring ketone body that can be further metabolized through endogenous pathways.

These metabolites, particularly the hydroxylated form, can then enter Phase II conjugation reactions to be prepared for excretion.

| Metabolic Reaction | Enzyme Class (Probable) | Resulting Metabolite |

|---|---|---|

| Ketone Reduction | Reductase / Dehydrogenase | 3-hydroxy-N-methyl butyramide |

| Amide Hydrolysis | Amidase / Hydrolase | Methylamine and Acetoacetic acid |

Integration of In Vitro and In Silico Approaches in Mechanistic Toxicology

Modern toxicology increasingly relies on the integration of in vitro (experimental, cell-based) and in silico (computational) methods to evaluate the safety of chemicals and understand their mechanisms of toxicity. nih.goviomics.ai These approaches are critical for reducing reliance on animal testing and for enabling higher throughput screening of compounds. nih.govwellbeingintlstudiesrepository.org For a metabolite like this compound, where dedicated in vivo toxicological data may be scarce, these alternative methodologies are particularly valuable.

In Silico Approaches: These computational tools use computer models to predict the toxicological properties of a chemical based on its structure. iomics.ai

Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the potential toxicity of NMAA by comparing its chemical features to those of a large database of compounds with known toxicities.

Molecular Docking: This technique could be used to simulate the binding of NMAA to the active sites of various metabolic enzymes or potential cellular targets to predict possible interactions.

In Vitro Approaches: These methods use cultured cells or isolated cellular components to study the biological effects of a compound in a controlled laboratory setting. wellbeingintlstudiesrepository.org

Hepatocyte Cultures: Using primary human hepatocytes or liver-derived cell lines, researchers can directly study the metabolism of NMAA, identify the specific CYP450 enzymes involved, and quantify the formation of subsequent metabolites like 3-hydroxy-N-methyl butyramide.

High-Throughput Screening (HTS): Automated HTS platforms can test NMAA against a wide array of cell-based assays to screen for various toxicity endpoints, such as cytotoxicity, genotoxicity, or oxidative stress, providing a broad overview of its potential hazards. wellbeingintlstudiesrepository.org

By combining the predictive power of in silico models with the empirical data from in vitro assays, a comprehensive toxicological profile of this compound can be developed. nih.gov This integrated testing strategy allows for a more mechanistic understanding of its biological interactions and helps prioritize further investigation where needed.

| Methodology | Specific Technique | Toxicological Question Addressed |

|---|---|---|

| In Silico (Computational) | QSAR | Predicts potential toxicity (e.g., carcinogenicity, skin sensitization) based on chemical structure. |

| Molecular Docking | Investigates potential binding affinity to metabolic enzymes and other molecular targets. | |

| In Vitro (Cell-Based) | Cultured Hepatocytes | Identifies metabolic pathways, determines rates of metabolism, and assesses potential for liver toxicity. |

| High-Throughput Screening | Screens for a wide range of potential toxic effects like cytotoxicity and genotoxicity. |

Risk Assessment Frameworks Based on Mechanistic Data

The toxicological profile of a chemical, which includes an understanding of its toxicological mechanisms and metabolic fate, is fundamental to modern risk assessment. For this compound, while comprehensive mechanistic data may be limited, existing information, along with data from structurally related compounds, can be integrated into established risk assessment frameworks to evaluate potential human health risks. These frameworks provide a structured approach to characterize hazards and determine safe exposure levels.

Internationally recognized bodies such as the International Programme on Chemical Safety (IPCS) and the U.S. Environmental Protection Agency (USEPA) have developed frameworks that guide the incorporation of mechanistic data into risk assessments. nih.gov These frameworks are intended to improve the scientific validity of the risk analysis and reduce uncertainty. nih.gov A key aspect of these frameworks is a tiered and iterative approach to risk assessment, which allows for a systematic evaluation of a chemical's potential hazards. lawbc.com

A practical example of such a framework is the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework, developed by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). chemicalwatch.comindustrialchemicals.gov.au The IMAP framework uses a science- and risk-based model to align the assessment effort with the potential human health and environmental impacts of chemicals. industrialchemicals.gov.au This framework consists of three tiers of assessment, with the complexity and depth of the assessment increasing with each tier. chemicalwatch.comindustrialchemicals.gov.au

Tier I: High-Throughput Screening

The initial step in a tiered framework involves a high-throughput screening of available data. For this compound, this would include an evaluation of its physicochemical properties and any existing toxicological data. At this stage, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models may be employed. For the related compound N-methylacetamide, the OECD QSAR Application Toolbox has been used to assess structural alerts for DNA binding, which supported a lack of carcinogenicity. industrialchemicals.gov.au

Tier II: Substance-Specific or Category-Based Evaluation

If the Tier I assessment indicates a potential for concern, a more in-depth Tier II evaluation is conducted. industrialchemicals.gov.au This stage involves a case-by-case assessment of the substance or a category of related chemicals. chemicalwatch.com For this compound, this would involve a detailed review of available mechanistic data, including studies on genotoxicity, carcinogenicity, and reproductive toxicity.

Available data for this compound indicates it is negative for germ cell mutagenicity. jubilantingrevia.com Furthermore, it is not classified as a carcinogen by the National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), or the Occupational Safety and Health Administration (OSHA). jubilantingrevia.com However, there is a noted lack of data regarding its reproductive toxicity and the effects of repeated exposure. jubilantingrevia.com

In such data-poor situations, information from structurally similar chemicals is often used as a surrogate. For instance, the assessment of N-methylacetamide, a known metabolite of N,N-dimethylacetamide, considers data from both acetamide (B32628) and N,N-dimethylacetamide for certain endpoints. industrialchemicals.gov.au Based on the weight of evidence from in vitro and in vivo studies, N-methylacetamide is not considered to be genotoxic. industrialchemicals.gov.au However, it is classified as a Category 2 substance for reproductive toxicity, with the potential to harm an unborn child. industrialchemicals.gov.au This information would be critical in a Tier II assessment of this compound, suggesting a potential area for further investigation.

Tier III: In-Depth Assessment

A Tier III assessment is conducted to address specific concerns that could not be resolved in the previous tiers. chemicalwatch.com This could involve generating new experimental data to fill critical data gaps. For this compound, given the lack of data on reproductive and repeated-dose toxicity, a Tier III assessment might recommend specific studies to address these endpoints. The goal of this tier is to refine the understanding of the dose-response relationship and the mode of action for any observed toxicity, thereby improving the accuracy of the risk characterization.

The integration of mechanistic data into these frameworks allows for a more robust and scientifically-defensible risk assessment. It moves beyond reliance on default uncertainty factors and allows for a more nuanced evaluation of a chemical's potential risk to human health. nih.gov By systematically evaluating the available evidence within a structured framework, regulators can make more informed decisions about the safe use of chemicals like this compound.

| Research Finding | Implication for Risk Assessment Framework |

| This compound is negative for germ cell mutagenicity. jubilantingrevia.com | In a tiered assessment, this would lower the concern for genotoxic effects and may preclude the need for further mutagenicity testing. |

| This compound is not listed as a carcinogen by NTP, IARC, or OSHA. jubilantingrevia.com | This finding, combined with the negative mutagenicity data, suggests a low priority for carcinogenicity assessment in a Tier II evaluation. |

| Lack of data on reproductive toxicity for this compound. jubilantingrevia.com | This represents a significant data gap. A Tier II assessment would likely highlight this and may use data from analogues, while a Tier III assessment could recommend specific reproductive toxicity studies. |

| The related compound N-methylacetamide is classified as a reproductive toxicant. industrialchemicals.gov.au | This information would be used as surrogate data in a Tier II assessment of this compound, raising the level of concern for this endpoint and supporting the need for further investigation. |

| Lack of data on toxicity from repeated exposure for this compound. jubilantingrevia.com | Similar to reproductive toxicity, this is a critical data gap that would be identified in a tiered assessment, potentially triggering the need for sub-chronic toxicity studies in a Tier III evaluation. |

| N-methylacetamide, a related compound, is not considered genotoxic based on a weight of evidence approach. industrialchemicals.gov.au | This provides additional support for the low genotoxic potential of this compound in a weight of evidence evaluation within a Tier II assessment. |

Q & A

Q. What are the standard synthetic routes for N-Methylacetoacetamide, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via the reaction of a diene with methylamine under controlled conditions to favor nucleophilic addition and cyclization . Key parameters include temperature regulation (20–40°C), solvent selection (e.g., anhydrous tetrahydrofuran), and stoichiometric ratios to minimize side reactions like over-alkylation. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. What safety protocols and storage conditions are essential for handling this compound in laboratory settings?

- Handling : Use nitrile gloves (tested for chemical compatibility and breakthrough thresholds) and lab coats. Avoid skin contact and inhalation by working in a fume hood .

- Storage : Keep in airtight containers under nitrogen at 2–8°C in a dry, well-ventilated area. Incompatible with strong oxidizers and acids .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify methyl and carbonyl group positions, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound across studies?

Discrepancies often arise from variations in solvent polarity, temperature, or trace impurities. Systematic validation should include:

- Solubility Tests : Use standardized solvents (e.g., DMSO, ethanol) at controlled temperatures (25°C ± 0.5°C).